molecular formula C7H11ClN2O B6273570 4-(hydrazinylmethyl)phenol hydrochloride CAS No. 380227-22-5

4-(hydrazinylmethyl)phenol hydrochloride

Cat. No.: B6273570
CAS No.: 380227-22-5
M. Wt: 174.6
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Description

4-(Hydrazinylmethyl)phenol hydrochloride is a chemical compound with the molecular formula C7H11ClN2O and a molecular weight of 174.63 g/mol . It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a hydrazinylmethyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Properties

CAS No.

380227-22-5

Molecular Formula

C7H11ClN2O

Molecular Weight

174.6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(hydrazinylmethyl)phenol hydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate. This intermediate is then reduced to yield 4-(hydrazinylmethyl)phenol, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Hydrazinylmethyl)phenol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions
4-(Hydrazinylmethyl)phenol hydrochloride serves as a versatile reagent in organic synthesis. Its hydrazine functional group allows it to participate in various chemical reactions, including the formation of hydrazones and acylhydrazones. These derivatives are valuable in synthesizing new compounds with potential therapeutic properties.

Synthesis Methodologies
The synthesis of 4-(hydrazinylmethyl)phenol can be achieved through several methods. A notable approach involves the diazotization of 4-chloroaniline followed by reduction with ammonium sulfite. This method emphasizes the importance of controlling reaction conditions such as temperature and pH to optimize yield and purity.

Medicinal Chemistry

Therapeutic Potential
In medicinal chemistry, derivatives of 4-(hydrazinylmethyl)phenol have been explored for their immunomodulatory and anti-inflammatory properties. Studies have shown that certain derivatives can inhibit lymphocyte proliferation and reduce pro-inflammatory cytokines, indicating their potential as therapeutic agents for conditions like peritonitis.

Case Study: SintMed65
One specific derivative, SintMed65, was advanced into an acute model of peritonitis in mice. The compound successfully inhibited neutrophil infiltration after oral administration, showcasing its promise as a new anti-inflammatory drug candidate.

Environmental Applications

Degradation of Pollutants
this compound has been investigated for its role in environmental remediation. Research demonstrated its effectiveness in degrading toxic organic compounds through innovative processes such as hydrodynamic cavitation combined with UV photolysis and ozonation. The study achieved up to 96.85% degradation efficiency under optimized conditions.

Chemical Properties and Structural Insights

Molecular Structure
The molecular formula of this compound is C7H10N2OC_7H_{10}N_2O, characterized by a phenolic ring substituted with a hydrazine group. Its crystal structure has been analyzed using X-ray diffraction, providing insights into its non-covalent interactions that influence reactivity and stability.

Summary Table of Applications

Application AreaDescriptionKey Findings/Case Studies
Organic SynthesisReagent for forming hydrazones and acylhydrazonesVersatile in various chemical reactions
Medicinal ChemistryPotential anti-inflammatory and immunomodulatory agentSintMed65 inhibits neutrophil infiltration in peritonitis model
Environmental ScienceDegradation of toxic organic compoundsAchieved 96.85% degradation efficiency through innovative processes

Mechanism of Action

The mechanism of action of 4-(hydrazinylmethyl)phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinylmethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. This compound can also participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a phenolic hydroxyl group and a hydrazinylmethyl group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research applications .

Biological Activity

4-(Hydrazinylmethyl)phenol hydrochloride, a compound synthesized from 4-hydroxybenzaldehyde and hydrazine hydrate, has garnered attention in various fields of research due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound involves a two-step process:

  • Formation of Hydrazone : 4-hydroxybenzaldehyde reacts with hydrazine hydrate under acidic conditions to create a hydrazone intermediate.
  • Reduction and Hydrochloride Formation : The hydrazone is then reduced to yield 4-(hydrazinylmethyl)phenol, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The hydrazinylmethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of enzymatic activity. Additionally, this compound can participate in redox reactions, influencing cellular oxidative stress pathways .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, showing promising results:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Pseudomonas aeruginosa13.40 - 137.43 µM
Candida albicans16.69 - 78.23 µM

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Potential

Studies have explored the anticancer properties of derivatives related to this compound. For instance, certain derivatives have shown inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation through mechanisms involving oxidative stress modulation and enzyme inhibition .

Case Studies

  • Antibacterial Efficacy : A study demonstrated that the compound exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics. This suggests its potential use in treating bacterial infections resistant to conventional therapies .
  • Antifungal Activity : Another research effort highlighted the antifungal efficacy against various strains, indicating that modifications in the phenolic structure could enhance activity against specific pathogens .

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